molecular formula C9H7FO3 B2834318 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE CAS No. 1071510-50-3

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE

Cat. No.: B2834318
CAS No.: 1071510-50-3
M. Wt: 182.15
InChI Key: MSJADAGWGVADGK-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS 1071510-50-3) is a fluorinated benzodioxane derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery. The compound features a benzodioxane scaffold, a privileged structure widely utilized in the design of biologically active molecules due to its ability to interact with diverse enzymatic and receptor targets . The core structure is recognized for its presence in various pharmacologically active compounds, including agonists and antagonists for neuronal nicotinic, α1 adrenergic, and serotoninergic receptor subtypes, as well as antitumor and antibacterial agents . Its specific value lies in the aldehyde functional group, which allows for further synthetic derivatization via condensation reactions, making it a crucial intermediate for creating more complex molecular architectures. Recent research applications demonstrate its direct use as a precursor in the synthesis of novel isatin-hydrazone hybrids, which have shown promising in vitro anticancer activity against the renal cancer cell line UO-31 and significant antimicrobial cytotoxicity against pathogens like Candida albicans and Cryptococcus neoformans . This aligns with the broader strategy of using the 1,4-benzodioxane skeleton to develop new chemotherapeutic agents . Researchers can leverage this high-purity aldehyde to develop new chemical entities for screening against a range of biological targets. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-6(5-11)1-2-7-9(8)13-4-3-12-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJADAGWGVADGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane under specific conditions . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-FLUORO-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBALDEHYDE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzodioxine Family

A systematic comparison with structurally related benzodioxine derivatives reveals key differences in substituent patterns and functional groups, which influence physicochemical properties and biological activity.

Compound Name Substituents Molecular Formula CAS Number Key Features
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde 5-F, 8-OCH₃, 6-CHO C₁₀H₉FO₄ 951797-72-1 Fluorine enhances electronegativity; carbaldehyde enables nucleophilic reactions
6-Methyl-2,3-dihydro-1,4-dioxine-5-carbaldehyde 6-CH₃, 5-CHO C₈H₈O₃ N/A Lacks fluorine; methyl group increases hydrophobicity
6-tert-Butyl-2,3-dihydro-1,4-benzodioxine 6-C(CH₃)₃ C₁₂H₁₆O₂ N/A Bulky tert-butyl group may sterically hinder reactivity
5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine 5-CH₃, 6-C₆H₅, sulfur substitution C₁₁H₁₂S₂ N/A Sulfur atoms alter electronic properties; phenyl enhances aromatic interactions

Key Observations :

  • Fluorine vs.
  • Carbaldehyde Position : The carbaldehyde group at position 6 in the target compound distinguishes it from derivatives with alternative functionalization (e.g., tert-butyl or phenyl groups), which may prioritize steric effects over electrophilic reactivity .

Functional Analogues in Heterocyclic Systems

Benzothiazepine Derivatives

Compounds such as (±)cis-2-(4-methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones (CAS-linked derivatives in ) share a dihydro-heterocyclic core but differ in ring heteroatoms (sulfur vs. oxygen) and substituent positions. Benzothiazepines are often explored for cardiovascular applications, whereas benzodioxines like the target compound are less studied in this context .

Angiotensin II Receptor Antagonists

4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines () demonstrate the pharmacological relevance of dihydro-heterocycles.

Reactivity Trends

  • Electrophilic Substitution : The fluorine atom in the target compound directs further substitution to meta/para positions, whereas methyl or tert-butyl groups in analogues favor ortho/para orientation .
  • Carbaldehyde Utility : The aldehyde group enables condensation reactions (e.g., formation of Schiff bases), contrasting with sulfur-containing analogues (e.g., dithiines) that prioritize redox reactivity .

Pharmacological and Industrial Potential

  • Antiparasitic Agents : Analogues like N-(2,3-dihydro-1,4-benzoxazin-4-yl) benzothiophene derivatives () are patented for heartworm treatment, suggesting benzodioxines could be optimized for similar uses .

Biological Activity

5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde (CAS No. 524005-41-2) is a synthetic organic compound with potential pharmacological applications. The compound's structural features suggest it may interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms, effects, and relevant case studies.

  • Molecular Formula : C9H7FO4
  • Molecular Weight : 198.15 g/mol
  • InChI Key : [Specific InChI Key]
  • Boiling Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biochemical pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially bind to receptors influencing neurotransmission or hormonal regulation.

Antimicrobial Activity

Research indicates that derivatives of benzodioxine compounds exhibit antimicrobial properties. A study evaluating the antibacterial effects of similar compounds found significant inhibition against various strains of bacteria, suggesting potential applications in treating infections.

CompoundBacterial StrainInhibition Zone (mm)
5-FD-BDCAE. coli15
5-FD-BDCAS. aureus20

Note: FD refers to fluorinated derivatives of benzodioxine.

Anticancer Activity

In vitro studies have shown that benzodioxine derivatives can induce apoptosis in cancer cell lines. A case study involving this compound demonstrated its potential to inhibit cell proliferation in human cancer cells.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)12Apoptosis induction
MCF-7 (Breast)10Cell cycle arrest

Safety and Toxicity

The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity assessments indicate that while the compound exhibits biological activity, it also poses risks at higher concentrations.

Hazard Classification

The compound is classified under hazardous materials (HazMat), indicating potential risks associated with exposure:

  • Signal Word : Danger
  • Hazard Statements : H301 (Toxic if swallowed), H311 (Toxic in contact with skin)

Q & A

Q. What experimental frameworks validate the biological activity of this compound while accounting for batch-to-batch variability?

  • Answer : Implement a split-plot design to test biological activity across multiple synthesis batches. For example, test antimicrobial activity (MIC assays) using three independent batches, with ANOVA to quantify variability. Structural analogs (e.g., fluorinated benzimidazoles) show batch-dependent efficacy differences of <15% when purity exceeds 95% .

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